Vestitol

Vue d'ensemble

Description

Synthesis Analysis

- Vestitol synthesis involves key enzymatic activities, particularly the conversion of vestitone to this compound. This conversion is catalyzed by enzymes such as vestitone reductase and 7,2'-dihydroxy-4'-methoxyisoflavanol dehydratase in alfalfa (Medicago sativa L.) (Guo, Dixon, & Paiva, 1994).

- Vestitone reductase, a key enzyme in this process, exhibits strict substrate stereospecificity for (3R)-vestitone (Guo, Paiva, 1995).

Molecular Structure Analysis

The molecular structure of this compound and related compounds has been studied using various visualization systems such as VESTA, which facilitates the analysis of crystal structures and electron densities (Momma, Izumi, 2008).

Chemical Reactions and Properties

- This compound demonstrates significant anti-inflammatory properties, as evidenced by its ability to inhibit neutrophil migration and modulate cytokine production in various cellular models (Franchin et al., 2016).

- Its actions are attributed to the modulation of pathways such as NF-κB, which are central to inflammatory responses (Bueno-Silva et al., 2020).

Physical Properties Analysis

The physical properties of this compound, such as molecular weight and stereochemistry, are crucial for understanding its biological activity. The molecular weight of the protein encoded by vestitone reductase gene is similar to that of purified vestitone reductase from alfalfa, providing insights into its physical characteristics (Guo, Paiva, 1995).

Chemical Properties Analysis

This compound's chemical properties, particularly its isoflavonoid structure, contribute to its biological activity. The specific interactions of vestitone reductase with (3R)-vestitone highlight the importance of chemical stereo-specificity in its function (Shao, Dixon, & Wang, 2007).

Applications De Recherche Scientifique

Potentiel anti-Trypanosoma cruzi

Vestitol a été isolé de la propolis rouge lyophilisée et a montré un potentiel contre Trypanosoma cruzi . Cette maladie est un problème de santé publique mondial, et les médicaments disponibles pour son traitement présentent de graves limitations . L'étude a révélé que this compound présentait une réduction significative des épimastigotes de la même souche lorsqu'il était évalué avec des extraits éthanoliques de propolis rouge .

Améliorateur de la perméabilité membranaire

This compound a été suggéré pour améliorer la perméabilité membranaire . Cette propriété pourrait être bénéfique pour la délivrance de médicaments et d'autres agents thérapeutiques à travers les membranes cellulaires.

Inhibiteur de la synthèse du cholestérol

Un autre effet biologique potentiel de this compound est sa capacité à inhiber la synthèse du cholestérol . Cela pourrait avoir des implications dans le traitement des affections liées à des taux élevés de cholestérol.

Effets anti-inflammatoires

This compound a montré des effets anti-inflammatoires sur les macrophages péritonéaux . Cela pourrait être bénéfique dans le traitement des maladies inflammatoires.

Effet sur le biofilm multi-espèces sous-gingival lié à la parodontite

Une étude a montré que la combinaison de néothis compound et de this compound modifie le profil du biofilm multi-espèces sous-gingival lié à la parodontite . Le traitement avec cette combinaison a réduit les espèces associées à la maladie, telles que T. forsythia, montrant une meilleure réduction que l'amoxicilline .

Réduction de l'activité métabolique du biofilm

La combinaison de néothis compound et de this compound a montré une réduction de l'activité métabolique des biofilms matures . Cela pourrait être bénéfique dans le traitement des infections liées aux biofilms.

Mécanisme D'action

Target of Action

Vestitol, an isoflavonoid found in red propolis , has been shown to have multiple targets. It has demonstrated potential against Trypanosoma cruzi, a parasite responsible for Chagas disease . It also exhibits anti-inflammatory effects on peritoneal macrophages . Furthermore, it has been found to have a significant effect on various bacterial species associated with periodontitis .

Mode of Action

This compound’s mode of action involves interaction with its targets leading to various changes. In the case of Trypanosoma cruzi, in silico results suggest that this compound’s action on the parasite plasma membrane would be the probable mechanism of action . This was confirmed by a flow cytometry assay using a propidium iodide (PI

Propriétés

IUPAC Name |

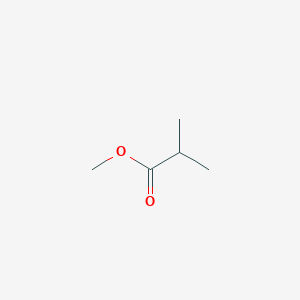

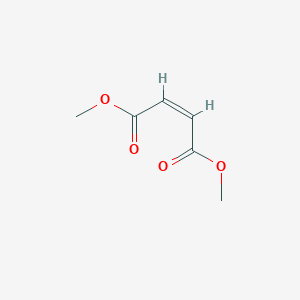

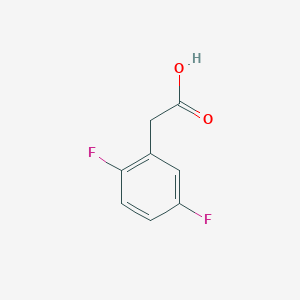

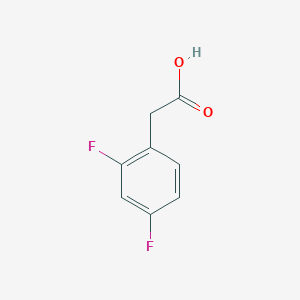

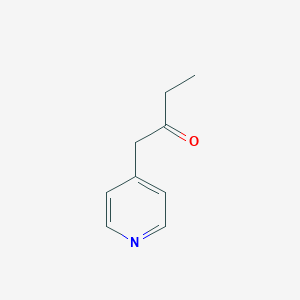

3-(2-hydroxy-4-methoxyphenyl)-3,4-dihydro-2H-chromen-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O4/c1-19-13-4-5-14(15(18)8-13)11-6-10-2-3-12(17)7-16(10)20-9-11/h2-5,7-8,11,17-18H,6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRVFNNUXNVWYTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2CC3=C(C=C(C=C3)O)OC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801178444 | |

| Record name | 3,4-Dihydro-3-(2-hydroxy-4-methoxyphenyl)-2H-1-benzopyran-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801178444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

56701-24-7 | |

| Record name | 3,4-Dihydro-3-(2-hydroxy-4-methoxyphenyl)-2H-1-benzopyran-7-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56701-24-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vestitol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056701247 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dihydro-3-(2-hydroxy-4-methoxyphenyl)-2H-1-benzopyran-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801178444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VESTITOL, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z244UVZ669 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is vestitol and where is it found?

A: this compound is an isoflavonoid phytoalexin found in various plant species, notably in Brazilian red propolis, a resin produced by bees from the Dalbergia ecastophyllum tree. [, , , , , ]

Q2: What are the key biological activities of this compound?

A: this compound exhibits potent anti-inflammatory and antimicrobial properties. [, , , , , , , , ]

Q3: How does this compound exert its anti-inflammatory effects?

A: this compound inhibits neutrophil migration, a crucial process in the inflammatory response. It achieves this by reducing the release of chemokines like CXCL1/KC and CXCL2/MIP-2, which attract neutrophils to the site of inflammation. [] Additionally, this compound suppresses the expression of pro-inflammatory cytokines like IL-1β, IL-1α, and G-CSF in macrophages, while promoting the expression of anti-inflammatory genes like Socs3 and Dab2. []

Q4: Does this compound affect the expression of genes involved in chronic inflammatory diseases?

A: Yes, research suggests that this compound can modulate the expression of genes associated with atherosclerosis and periodontitis. For instance, it downregulates Icam-1, Wnt5a, and Mmp7 (linked to tissue destruction in periodontitis) and Scd1, Scd2, and Egf1 (correlated with atherosclerosis). It also upregulates Apoe (involved in atherosclerosis control), Igf1 (encoding a protein with insulin-like effects), and Fgf10 (fibroblast growth factor). []

Q5: What types of microbes are inhibited by this compound?

A: this compound demonstrates antimicrobial activity against a range of microbes, including Streptococcus mutans, Streptococcus sobrinus, Staphylococcus aureus, and Actinomyces naeslundii. Notably, it shows promise against methicillin-resistant Staphylococcus aureus (MRSA). [, , , , ]

Q6: How does this compound impact biofilm formation?

A: this compound effectively disrupts biofilm formation, especially by Streptococcus mutans, a key contributor to dental caries. It does so by inhibiting the synthesis of glucosyltransferase-derived exopolysaccharides, essential for biofilm structure. [] Additionally, this compound downregulates genes involved in the adaptive stress response of S. mutans, further hindering biofilm development. []

Q7: Does this compound demonstrate activity against parasitic plants?

A: Studies reveal that this compound acts as a chemical barrier against the parasitic plant Striga hermonthica, inhibiting its seedling growth and hindering its intrusion into the roots of Lotus japonicus. []

Q8: Can this compound be considered for anti-trypanosomal therapy?

A: Research indicates that this compound displays potent activity against Trypanosoma brucei and Trypanosoma congolense, parasites responsible for diseases in humans and animals. Its efficacy against drug-resistant forms makes it a promising candidate for further exploration in this domain. [, ]

Q9: How does this compound interact with its targets?

A: While the exact mechanisms are still under investigation, this compound appears to interact with multiple cellular targets. It has been shown to inhibit neutrophil chemotaxis and calcium influx, suggesting interference with signaling pathways. [] In silico studies suggest this compound might exert its trypanocidal effect by enhancing membrane permeation and interacting with farnesyl diphosphate synthase (FPPS). [] Furthermore, it may inhibit SagS, a sensor regulator crucial for biofilm development in Pseudomonas aeruginosa. []

Q10: What is the molecular formula and weight of this compound?

A: this compound has the molecular formula C16H16O4 and a molecular weight of 272.29 g/mol. [, , ]

Q11: What spectroscopic data is available for this compound identification?

A: this compound can be characterized using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These methods provide detailed information about its structure and fragmentation patterns, aiding in its identification and quantification. [, , , ]

Q12: Is this compound safe for human consumption?

A: While in vitro and in vivo studies suggest that this compound possesses a favorable safety profile at therapeutically relevant concentrations, comprehensive toxicological evaluations are still ongoing. [, , ] Long-term effects and potential for adverse events require further investigation.

Q13: What are the potential applications of this compound?

A13: this compound holds promise for developing novel therapeutic agents for various conditions, including:

- Inflammatory diseases: Its ability to modulate the inflammatory response suggests potential for treating diseases like periodontitis and atherosclerosis. []

- Infectious diseases: Its antimicrobial activity, particularly against drug-resistant strains like MRSA, makes it a valuable candidate for developing new antibiotics. [, , , , ]

- Parasitic infections: Its effectiveness against Trypanosoma species warrants further exploration for treating trypanosomiasis. [, ]

Q14: What are the future directions for this compound research?

A14: Future research should focus on:

Q15: Are there any known substitutes for this compound?

A: While other isoflavonoids share structural similarities with this compound, their specific activities and potencies may differ. Further research is needed to identify suitable substitutes with comparable or superior therapeutic profiles. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.